molecular formula C8H15NO B12084943 (R)-2-Heptyl isocyanate

(R)-2-Heptyl isocyanate

Cat. No.: B12084943
M. Wt: 141.21 g/mol
InChI Key: PIVVYCUAIZAGPB-UHFFFAOYSA-N
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Description

®-2-Heptyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Heptyl isocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl amine with phosgene, resulting in the formation of the isocyanate group. This reaction proceeds via the intermediacy of a carbamoyl chloride . Another method involves the addition of isocyanic acid to alkenes . Additionally, isocyanates can be produced by the thermal decomposition of carbamates in the liquid phase .

Industrial Production Methods

Industrial production of ®-2-Heptyl isocyanate typically involves the phosgenation of heptyl amine. This process requires special precautions due to the hazardous nature of phosgene . Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored .

Chemical Reactions Analysis

Types of Reactions

®-2-Heptyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Heptyl isocyanate is unique due to its specific heptyl chain, which imparts distinct physical and chemical properties compared to other isocyanates.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-isocyanatoheptane

InChI

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3

InChI Key

PIVVYCUAIZAGPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N=C=O

Origin of Product

United States

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